Isooctyl nitrate
Overview
Description
Isooctyl nitrate is a significant organic compound widely used in various fields such as organic synthesis and explosives manufacturing. It is known for its role as a nitrating reagent, oxidizing agent, and esterification reagent. The compound is characterized by its chemical formula (C_8H_{17}NO_3) and is often utilized in the preparation of oxygen-containing explosives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctyl nitrate is typically synthesized using nitric acid and isooctyl alcohol as raw materials. The process involves adding isooctyl alcohol to nitric acid and heating the mixture to the reaction temperature. Sulfuric acid is used as a catalyst during the reaction. After the reaction is complete, the mixture is cooled, washed with water, and neutralized with an alkaline solution. The final product, this compound, is extracted through distillation and drying .
Industrial Production Methods: Industrial production of this compound involves a continuous preparation method using a micro-channel reactor. This method ensures high operational safety and reaction selectivity. The process includes mixing nitric acid and sulfuric acid, adding isooctyl alcohol, and allowing the reaction to occur in the micro-channel reactor. The product is then separated, washed, and dried to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isooctyl nitrate undergoes various chemical reactions, including addition reactions, oxidation reactions, and condensation reactions. For example, it can react with styrene to form phenylpropylnitromethane through a condensation reaction .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nitric acid, sulfuric acid, and various organic compounds. The reactions typically occur under controlled temperature and pressure conditions to ensure safety and efficiency .
Major Products: The major products formed from reactions involving this compound include nitro aromatic compounds and oxygen-containing explosives. For instance, this compound can react with glycerol to form trinitroglycerol, a commonly used explosive .
Scientific Research Applications
Mechanism of Action
The mechanism of action of isooctyl nitrate involves its decomposition into nitric oxide, which acts as a vasodilator. This process leads to the relaxation of vascular smooth muscle cells, resulting in the dilation of blood vessels. The compound’s effects are mediated through the nitric oxide-cyclic guanosine monophosphate (cGMP) signaling pathway .
Comparison with Similar Compounds
- 2-Ethylhexyl nitrate
- Amyl nitrite
- Isobutyl nitrite
Isooctyl nitrate stands out due to its specific applications in both the chemical industry and fuel additives, highlighting its versatility and importance in various fields.
Properties
IUPAC Name |
6-methylheptyl nitrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2)6-4-3-5-7-12-9(10)11/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWONZZKXEVZFDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCO[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80994276 | |
Record name | 6-Methylheptyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73513-43-6 | |
Record name | Nitric acid, isooctyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073513436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylheptyl nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80994276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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